[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((6-Methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
Comparison with Similar Compounds
2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Quinacrine: Another synthetic derivative with antimalarial and anticancer properties.
The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
5450-23-7 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
ONLXPKBWQNEVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
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